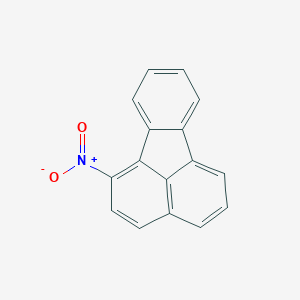

1-Nitrofluoranthene

Description

Contextualization of 1-Nitrofluoranthene as a Nitro-substituted Polycyclic Aromatic Hydrocarbon (NPAH) in Environmental Chemistry

This compound belongs to the larger family of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. PAHs are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. inchem.org Nitro-PAHs, including this compound, are derivatives of PAHs where one or more hydrogen atoms have been replaced by a nitro group (-NO2). cdc.gov

These compounds enter the environment from two primary types of sources: direct emissions from combustion processes and secondary formation in the atmosphere. cdc.govnih.gov For instance, isomers like 3-nitrofluoranthene (B1196665) are known to be directly emitted in diesel exhaust. aaqr.org In contrast, other isomers, such as 2-nitrofluoranthene (B81861), are predominantly formed through the atmospheric reactions of their parent PAH, fluoranthene (B47539), with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. nih.govaaqr.orgacs.org The specific formation pathways of this compound are less definitively characterized in scientific literature compared to its isomers, representing a notable area for further investigation.

NPAHs are ubiquitous in the environment, found in the air, water, and soil. inchem.org They are often associated with particulate matter, such as soot from vehicle exhaust and industrial emissions. aaqr.org Due to their chemical structure, NPAHs are persistent in the environment and can be transported over long distances. acs.org

Significance of this compound in Environmental Science and Toxicology Research

The scientific interest in this compound and other NPAHs stems primarily from their toxicological properties. Many NPAHs are known to be mutagenic, meaning they can cause changes in the DNA of cells, and some are classified as potential or probable human carcinogens. cdc.govwho.int The toxicity of several NPAHs can be more pronounced than that of their parent PAHs. cdc.gov

Research has shown that different isomers of nitrofluoranthene exhibit varying levels of mutagenicity. nih.govnih.govtandfonline.com This highlights the importance of isomer-specific research to accurately assess the environmental and health risks associated with these compounds. The mutagenic and carcinogenic effects of NPAHs are a significant concern for human health, as exposure can occur through the inhalation of contaminated air, ingestion of contaminated food and water, and skin contact. nih.gov

The study of this compound and its isomers provides valuable insights into the structure-activity relationships of mutagenic compounds. nih.gov Understanding how the position of the nitro group on the fluoranthene molecule influences its biological activity is a key area of toxicological research. tandfonline.comsemanticscholar.org

Current Research Landscape and Existing Knowledge Gaps in this compound Studies

The current body of research on nitrofluoranthenes has provided a foundational understanding of their environmental presence and toxicological effects. Analytical methods, such as gas chromatography and high-performance liquid chromatography, have been developed to detect and quantify these compounds in various environmental samples. nih.govcdc.gov

Numerous studies have focused on the comparative mutagenicity of nitrofluoranthene isomers, often using bacterial reverse mutation assays (e.g., the Ames test). nih.gov This research has been instrumental in ranking the mutagenic potency of isomers like 1-, 2-, 3-, 7-, and 8-nitrofluoranthene (B78273). nih.govtandfonline.com

Despite these advancements, significant knowledge gaps remain, particularly concerning this compound. As illustrated in the comparative mutagenicity data below, while its mutagenic potential has been assessed, it is often found to be less potent than some of its other isomers.

Comparative Mutagenicity of Nitrofluoranthene Isomers

| Compound | Relative Mutagenic Potency |

|---|---|

| This compound | Mutagenic nih.gov |

| 2-Nitrofluoranthene | Potent Mutagen nih.gov |

| 3-Nitrofluoranthene | Potent Mutagen nih.gov |

| 7-Nitrofluoranthene | Mutagenic nih.gov |

Key areas where further research is needed include:

Formation Pathways: The specific conditions and chemical reactions that lead to the formation of this compound, both from direct emissions and atmospheric processes, are not as well understood as those for other isomers like 2- and 3-nitrofluoranthene.

Environmental Concentrations: There is a lack of extensive data on the ambient concentrations of this compound in different environmental compartments (air, water, soil) compared to the more frequently monitored 2-nitrofluoranthene and 1-nitropyrene (B107360). inchem.org

Toxicological Mechanisms: While its mutagenicity has been established, the detailed molecular mechanisms by which this compound exerts its toxic effects, including its metabolic activation pathways, require more in-depth investigation.

Human Exposure: More comprehensive studies are needed to determine the levels of human exposure to this compound from various sources and to assess the associated health risks.

Addressing these knowledge gaps is crucial for a more complete understanding of the environmental fate and potential health impacts of this compound and for the development of effective risk assessment and management strategies.

Structure

3D Structure

Properties

IUPAC Name |

1-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYZHUPAWKZJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157200 | |

| Record name | Fluoranthene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-28-1 | |

| Record name | 1-Nitrofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UV3TW2B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Emissions of 1 Nitrofluoranthene

Secondary Atmospheric Formation Mechanisms of 1-Nitrofluoranthene

Secondary formation pathways in the atmosphere are significant contributors to the ambient concentrations of certain nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Unlike primary emissions that release these compounds directly from sources like diesel exhaust, secondary mechanisms involve the chemical transformation of parent PAHs, such as fluoranthene (B47539), after they have been released into the atmosphere. These transformations can occur in the gas phase or on the surface of particulate matter and are driven by reactions with atmospheric oxidants.

Heterogeneous Reactions on Atmospheric Particulate Matter

Heterogeneous reactions, which occur on the surface of atmospheric particles, are another important pathway for the formation of nitro-PAHs. mdpi.com These reactions are particularly relevant for PAHs like fluoranthene that can be adsorbed onto soot or other particulate matter. The nitrating agents in these reactions are typically nitrogen-containing species like dinitrogen pentoxide (N₂O₅), which exists in equilibrium with NO₂ and NO₃• radicals. nih.govnih.gov

Studies exposing particle-bound fluoranthene to a mixture of N₂O₅/NO₃•/NO₂ have shown the formation of a distinct set of nitrofluoranthene isomers compared to gas-phase reactions. nih.govresearchgate.net The heterogeneous nitration of fluoranthene was found to produce 3-nitrofluoranthene (B1196665), 8-nitrofluoranthene (B78273), 7-nitrofluoranthene, and this compound. nih.gov Crucially, this pathway did not lead to the formation of 2-nitrofluoranthene (B81861), the signature product of gas-phase reactions. nih.govnih.gov This suggests that the formation of this compound in the atmosphere can occur via heterogeneous reactions on existing particles, particularly during nighttime when N₂O₅ concentrations are highest. The reaction is believed to proceed through the surface adsorption of N₂O₅ rather than by a direct reaction with NO₃• radicals. nih.govnih.gov

Differentiation of Primary vs. Secondary Isomeric Formation (e.g., this compound vs. 2-Nitrofluoranthene)

The distinct formation pathways of nitrofluoranthene isomers allow them to be used as tracers for different emission sources and atmospheric processes. aaqr.org this compound, along with isomers like 3-nitrofluoranthene, is typically associated with primary emissions from combustion sources, such as diesel engines. nih.govresearchgate.net However, as noted above, this compound can also be formed secondarily through heterogeneous reactions on particulate matter. nih.gov

Table of Isomer Formation Pathways

| Isomer | Primary Emission (e.g., Diesel) | Secondary: Gas-Phase (OH•, NO₃•) | Secondary: Heterogeneous (N₂O₅) |

| This compound | Yes | No | Yes |

| 2-Nitrofluoranthene | No | Yes | No |

| 3-Nitrofluoranthene | Yes | No | Yes |

| 7-Nitrofluoranthene | No | Yes (minor) | Yes |

| 8-Nitrofluoranthene | No | Yes (minor) | Yes |

Source Apportionment Methodologies Employing Nitro-PAH Ratios

The relative abundance of specific nitro-PAH isomers can serve as a chemical fingerprint, pointing to the origin of the contamination. One of the most widely utilized diagnostic tools for this compound is the ratio of 2-nitrofluoranthene (2-NFLT) to 1-nitropyrene (B107360) (1-NPYR). This ratio is particularly effective because 1-nitropyrene is a well-established marker for primary emissions, especially from diesel engine exhaust, while 2-nitrofluoranthene is predominantly formed through secondary atmospheric reactions.

Research has established a general guideline for interpreting the 2-NFLT/1-NPYR ratio:

A ratio below 5 typically indicates a dominance of primary emission sources .

A ratio exceeding 5 suggests a significant contribution from secondary atmospheric formation .

This distinction arises from the different formation pathways of these two isomers. 1-Nitropyrene is directly emitted from the incomplete combustion of organic materials, making it abundant in fresh exhaust from sources like diesel and gasoline engines. Conversely, 2-nitrofluoranthene is not a major component of primary emissions but is formed in the atmosphere through the gas-phase reaction of its parent PAH, fluoranthene, with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals.

The utility of this ratio is further enhanced by its observable variations across different environments and seasons, reflecting the influence of local emission sources and atmospheric conditions on the formation and transport of these compounds. For instance, urban areas with heavy traffic tend to exhibit lower 2-NFLT/1-NPYR ratios, indicative of fresh vehicular emissions. In contrast, downwind or rural locations often show higher ratios, a consequence of the atmospheric aging of air masses and the subsequent secondary formation of 2-nitrofluoranthene.

Seasonal changes also play a crucial role. Summer months, with higher temperatures and more intense solar radiation, often lead to enhanced photochemical activity and, consequently, higher rates of secondary 2-nitrofluoranthene formation, resulting in elevated 2-NFLT/1-NPYR ratios. Conversely, in winter, reduced photochemical activity can lead to a greater prevalence of primary emissions, reflected in lower ratios.

Detailed Research Findings

Numerous studies have employed the 2-NFLT/1-NPYR ratio to assess the sources of this compound in various locations. The following tables summarize key findings from the scientific literature, illustrating the application of this diagnostic tool.

Table 1: 2-Nitrofluoranthene/1-Nitropyrene (2-NFLT/1-NPYR) Ratios in Different Environments

| Environment | Location | 2-NFLT/1-NPYR Ratio | Predominant Source Indicated | Reference |

| Urban | Santiago, Chile | 1.6 (day), 2.0 (night) | Primary Emissions | Di Filippo et al. (2007) |

| Urban | Los Angeles, USA (Source Site) | Lower in January | Primary Emissions | Reisen and Arey (2005) |

| Downwind Receptor | Riverside, USA | Higher in August | Secondary Formation | Reisen and Arey (2005) |

| Remote Background | Noto Peninsula, Japan | 2.83 (average) | Mixed/Long-range Transport | Tang et al. (2014) |

Table 2: Seasonal Variation of 2-Nitrofluoranthene/1-Nitropyrene (2-NFLT/1-NPYR) Ratios

| Season | Location | 2-NFLT/1-NPYR Ratio | Implication | Reference |

| Summer (July) | Baltimore & Fort Meade, USA | Statistically higher than winter | Increased Secondary Formation | Bamford and Baker (2003) |

| Winter (January) | Baltimore & Fort Meade, USA | Statistically lower than summer | Greater influence of Primary Emissions | Bamford and Baker (2003) |

These data underscore the power of using nitro-PAH ratios as a diagnostic tool. By analyzing the relative concentrations of isomers like this compound and 1-nitropyrene, scientists can effectively differentiate between direct emissions and atmospheric transformation processes, providing valuable insights for air quality management and the mitigation of harmful pollutants.

Environmental Fate and Transport of 1 Nitrofluoranthene

Atmospheric Transport and Distribution Dynamics

The atmospheric journey of 1-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (NPAH), is governed by a complex interplay of physical and chemical processes. Its transport over vast distances, its partitioning between gaseous and particulate forms, and its resulting concentrations in the air are critical to understanding its environmental impact.

There is a scientific consensus that at least some nitrated polycyclic aromatic hydrocarbons (NPAHs) are subject to intercontinental transport and are likely ubiquitous in the global atmosphere. copernicus.orgcopernicus.org Evidence suggests that this compound and its isomers can be transported over long distances from their sources. For instance, meteorological analysis indicates that atmospheric 1-nitropyrene (B107360) (1-NP), 2-nitropyrene (B1207036) (2-NP), and 2-nitrofluoranthene (B81861) (2-NFR) detected at the Wajima Air Monitoring Station (WAMS) on the Noto Peninsula of Japan during winter are predominantly transported from Northeast China. core.ac.uknii.ac.jp This long-range atmospheric transport means that these compounds can impact remote areas far from their primary emission sources. nii.ac.jp The atmospheric residence time for the carrier particles that PAHs are adsorbed to can be up to four days, allowing for transport over distances of 1,400 km. nih.gov The detection of NPAHs in remote locations like the Mediterranean, the high Himalayas, the French Alps, and the Arctic further supports their potential for long-range transport. copernicus.org

In the atmosphere, semi-volatile organic compounds like this compound exist in both the gas phase and adsorbed onto particulate matter. The distribution between these two phases, known as gas-particle partitioning, is crucial for determining their atmospheric transport, deposition, and degradation. This partitioning is influenced by factors such as the compound's molecular weight and vapor pressure, as well as ambient temperature. researchgate.net

Generally, nitro-PAHs have higher molecular weights and lower vapor pressures compared to their parent PAHs, which would suggest they favor the particulate phase. researchgate.net The process of adsorption onto carrier particles like soot or fly ash is considered to be rapid and occurs near the point of emission. nih.gov However, studies have found that sorption to soot is less significant for the gas-particle partitioning of NPAHs compared to their parent PAHs. copernicus.orgcopernicus.orgresearchgate.net For a group of 11 NPAHs studied in Xi'an, China, the concentrations in the gaseous phase were found to be similar to those in the particulate phase during both March and September sampling periods. klacp.ac.cn In contrast, 2-nitrofluoranthene (2-NFLT) and 2-nitropyrene (2-NPYR) are formed from their parent PAHs in the gas phase and subsequently partition to the particle phase. acs.orgnih.gov

| Factor | Influence on Partitioning | Source |

|---|---|---|

| Temperature | Lower temperatures favor partitioning to the particulate matter. | researchgate.net |

| Molecular Weight | Higher molecular weight generally leads to greater association with the particulate phase. | researchgate.net |

| Vapor Pressure | Lower vapor pressure (Vp) favors partitioning to the particulate phase. | researchgate.net |

| Soot Adsorption | Less significant for NPAHs compared to parent PAHs. | copernicus.orgcopernicus.org |

The concentration of this compound and other NPAHs in ambient air exhibits significant spatial and temporal variation. The highest concentrations are typically found in regions with strong emissions of the precursor PAHs. nih.govacs.org However, due to ongoing secondary formation from these precursors, NPAHs like 2-nitrofluoranthene are predicted to be distributed globally. nih.govacs.org

Concentrations are generally higher in urban areas compared to remote locations. In a study at a remote marine background site in the southern Aegean Sea, the concentration of the sum of 11 targeted 3- and 4-ring NPAHs was 23.7 pg m⁻³, with 2-nitrofluoranthene being one of the most abundant. copernicus.orgcopernicus.orgresearchgate.net At a continental background site in the Great Hungarian Plain, the total concentration was higher, at 58 pg m⁻³, with 2-nitrofluoranthene again being a major component. copernicus.orgcopernicus.orgresearchgate.net In contrast, at remote and forest sites, concentrations of nitro-PAHs are often in the low picogram per cubic meter range or not detected at all. epa.gov

Seasonal variations are also prominent. At the remote Noto Peninsula in Japan, average concentrations of 2-nitrofluoranthene were found to be higher in winter than in summer. core.ac.ukresearchgate.net This is attributed to the long-range transport of air masses from Northeast China during the winter months. core.ac.ukresearchgate.net Day-night variations have also been observed at continental sites, reflecting a shorter lifetime for some NPAHs during the day, likely due to photodegradation. copernicus.orgresearchgate.net

Degradation and Transformation Processes in Environmental Matrices

Once in the environment, this compound is subject to various degradation and transformation processes. These processes determine its persistence and ultimate fate in different environmental compartments.

Photodegradation, or the breakdown of molecules by light, is a primary degradation pathway for many atmospheric pollutants, including NPAHs.

For many NPAHs, the most significant atmospheric loss process is photodegradation initiated by sunlight while they are in the particle-adsorbed phase. acs.orgnih.govacs.org Gas-phase photolysis of these compounds has not been observed. acs.orgnih.gov The rate of this photodegradation is dependent on the intensity of solar radiation and the nature of the particles to which the NPAH is adsorbed. acs.org

While the specific mechanism for this compound is not detailed, studies on its isomers provide valuable insight. Research on 2-nitrofluoranthene (2-NF) and 3-nitrofluoranthene (B1196665) shows they undergo photodecomposition. acs.orgnih.gov In one study, the half-life of 2-NF on diesel soot particles was 1.2 hours under simulated noon sunlight conditions, while on wood soot particles, the half-life was shorter at 0.5 hours. acs.org 3-nitrofluoranthene has been shown to be more stable than 1-nitropyrene, with a half-life of over 20 days when coated on silica (B1680970) and exposed to light (≥ 310 nm). nih.gov The rate of photodegradation can significantly influence the atmospheric concentration of these compounds, especially as air masses are transported far from their source regions. acs.orgnih.gov

| Compound | Particle Type (Substrate) | Half-Life | Source |

|---|---|---|---|

| 2-Nitrofluoranthene | Diesel Soot | 1.2 hours | acs.org |

| 2-Nitrofluoranthene | Wood Soot | 0.5 hours | acs.org |

| 3-Nitrofluoranthene | Silica | > 20 days | nih.gov |

Advanced Analytical Methodologies for 1 Nitrofluoranthene

Sample Collection and Preparation for Environmental Matrices

Given the typically low concentrations of 1-Nitrofluoranthene in environmental samples, effective preconcentration and cleanup steps are crucial for reliable analysis. nih.gov The preparation of samples, whether solid or aqueous, is a critical stage that significantly influences the accuracy of subsequent analytical measurements. researchgate.net

The extraction of this compound and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) from complex matrices is the primary step in their analytical determination. Various techniques are employed, each with distinct advantages in terms of efficiency, solvent consumption, and automation.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is an automated technique that uses common solvents at high temperatures and pressures to extract analytes from solid and semi-solid samples. nih.govanaliticaweb.com.br The elevated conditions enhance extraction efficiency by increasing solvent solvating power and analyte diffusion rates, while decreasing solvent viscosity. analiticaweb.com.br This method significantly reduces extraction time and solvent usage compared to traditional methods like Soxhlet. analiticaweb.com.brthermofisher.com For instance, ASE can extract PAHs from a 10 g soil sample in about 12-20 minutes using only 15-40 mL of solvent. thermofisher.com The technique is approved under U.S. EPA Method 3545A for extracting a range of organic compounds, including PAHs, from solid waste. analiticaweb.com.br

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govlsu.edu Supercritical CO2 is favored for its non-toxic nature and properties that are intermediate between a gas and a liquid, allowing for efficient penetration into sample matrices. mdpi.com The solvating power of the fluid can be fine-tuned by adjusting pressure and temperature. lsu.edu For nitro-PAHs, modifiers or co-solvents like toluene or pyridine can be added to the CO2 to enhance extraction yields, especially for compounds strongly adsorbed to particulate matter. nih.govnih.gov SFE has been successfully applied to extract nitro-PAHs from urban aerosol samples and diesel particulate matter, often providing cleaner extracts than conventional methods and eliminating the need for extensive cleanup steps. nih.govnih.gov

Liquid Extraction methods encompass a range of techniques.

Soxhlet extraction is a classical and widely used benchmark technique but is often time-consuming and requires large volumes of organic solvents. nih.gov

Ultrasonication (or sonication) uses ultrasonic waves to facilitate the extraction of analytes from a sample into a solvent. It is faster than Soxhlet but may have issues with reproducibility. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) is a primary method for aqueous samples, but it can be labor-intensive and also requires significant amounts of organic solvents. nih.gov

The choice of extraction technique often depends on the sample matrix, the required analytical sensitivity, and practical considerations such as sample throughput and cost. nih.gov

Table 1: Comparison of Common Extraction Techniques for Nitro-PAHs

| Feature | Accelerated Solvent Extraction (ASE) | Supercritical Fluid Extraction (SFE) | Soxhlet Extraction | Sonication |

|---|---|---|---|---|

| Principle | Elevated temperature and pressure with liquid solvents. analiticaweb.com.br | Supercritical fluid (e.g., CO2) with optional co-solvents. nih.gov | Continuous solid-liquid extraction with a refluxing solvent. nih.gov | High-frequency sound waves to disrupt sample matrix. researchgate.net |

| Speed | Fast (15-20 min/sample). thermofisher.com | Fast to moderate. nih.gov | Slow (8-48 hours). iaea.org | Relatively fast. nih.gov |

| Solvent Use | Low (e.g., 15-40 mL). thermofisher.com | Very low (primarily CO2). mdpi.com | High (300-500 mL). iaea.org | Moderate. nih.gov |

| Automation | Fully automated. thermofisher.com | Can be automated. | Manual or semi-automated. | Manual. |

| Efficiency | High, equivalent or better than Soxhlet. analiticaweb.com.br | High, tunable by adjusting parameters. lsu.edu | High, considered a benchmark. nih.gov | Variable, depends on matrix. |

| Extract Quality | Good. analiticaweb.com.br | High, often requires no cleanup. nih.gov | Can co-extract many interferences. nih.gov | Variable. |

Following extraction, the resulting solvent contains not only the target analytes like this compound but also a variety of co-extracted matrix components that can interfere with chromatographic analysis. Therefore, a concentration and cleanup step is essential. eurofins.com

Solid-Phase Extraction (SPE) is the most common technique for sample cleanup and concentration. nih.govsigmaaldrich.com It is a form of liquid chromatography that separates components of a mixture based on their physical and chemical properties. diva-portal.org The process involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com Target analytes are retained on the sorbent while interferences pass through, or vice-versa. diva-portal.org The retained analytes are then eluted with a small volume of a different solvent. sigmaaldrich.com

Key steps in the SPE process include:

Conditioning: The sorbent is treated with a solvent to activate it for sample retention. sigmaaldrich.com

Sample Loading: The sample extract is passed through the cartridge, and analytes are adsorbed onto the stationary phase. sigmaaldrich.com

Washing: A specific solvent is used to rinse the cartridge, removing weakly bound interferences while the target analytes remain. diva-portal.org

Elution: A strong solvent is used to disrupt the analyte-sorbent interactions, eluting the concentrated and purified analytes for analysis. sigmaaldrich.com

For PAHs and their derivatives, reversed-phase sorbents like C18 (octadecyl-modified silica) are commonly used. researchgate.netunitedchem.com Other materials such as Florisil or silica (B1680970) are also employed, particularly for cleaning extracts from fatty food samples or complex environmental matrices. dtu.dkresearchgate.net SPE offers significant advantages over liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. sigmaaldrich.comdtu.dk

In line with the principles of Green Analytical Chemistry, there is a growing trend towards the miniaturization of sample preparation techniques. nih.gov These methods aim to reduce the consumption of organic solvents and the required sample amount. nih.gov

Examples of miniaturized techniques applicable to PAH analysis include:

Dispersive Solid-Phase Extraction (d-SPE): In this technique, the sorbent is dispersed directly into the sample extract. After a period of interaction, the sorbent is separated by centrifugation. It is a key step in the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.net

Micro Solid-Phase Extraction (µSPE): This involves using SPE cartridges with very small amounts of sorbent, drastically reducing solvent volumes. dtu.dk Automated µSPE methods have been developed for cleaning up PAHs in food oils, requiring as little as 4 µL of sample and 360 µL of elution solvent. dtu.dk

Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles as the sorbent, which can be easily separated from the sample solution using an external magnetic field. nih.gov

These miniaturized methods offer faster and more environmentally friendly alternatives to conventional sample preparation, often with improved efficiency and precision. nih.govdtu.dk

Chromatographic Separation and Detection

The final analytical step involves separating the components of the purified extract and detecting the target analyte, this compound. Gas chromatography and liquid chromatography, coupled with mass spectrometry, are the primary techniques used for this purpose. nih.gov

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. nih.gov In GC-MS, the separated compounds from the GC column are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. cdc.gov

For the analysis of nitro-PAHs, GC is typically performed using a capillary column, such as a DB-5MS or similar, which provides good separation of various isomers. gcms.czshimadzu.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. thermofisher.com

A significant advancement in this area is the use of tandem mass spectrometry (GC-MS/MS), particularly with triple quadrupole (QQQ) instruments. gcms.cz In MS/MS, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and matrix interference. gcms.czshimadzu.com The enhanced selectivity of GC-MS/MS allows for the direct analysis of crude extracts with minimal cleanup, which is a major advantage when dealing with complex samples like air particulate extracts where this compound and other nitro-PAHs are present at trace levels (pg/m³). gcms.cz

Table 2: Typical GC-MS/MS Parameters for Nitro-PAH Analysis

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| GC System | Agilent 7890A or similar | gcms.cz |

| Column | 15 m x 0.25 mm id × 0.25 µm DB-5MSUI | gcms.cz |

| Injection | 1 µL, splitless mode | gcms.cz |

| Inlet Temperature | 280 °C | gcms.cz |

| Oven Program | 70 °C (1 min) to 310 °C at 20 °C/min | gcms.cz |

| MS System | Agilent 7000A Triple Quadrupole or similar | gcms.cz |

| Ionization Mode | Electron Impact (EI) | gcms.cz |

| Ion Source Temp. | 300 °C | gcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) | gcms.cz |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of PAHs and their derivatives. cdc.gov It is particularly well-suited for separating non-volatile or thermally labile compounds that are not amenable to GC. spectroscopyworld.com When coupled with mass spectrometry, LC-MS provides high sensitivity and selectivity. nih.gov

For nitro-PAHs, separation is typically achieved using reversed-phase HPLC with a C18 column. researchgate.net The mobile phase usually consists of a mixture of water and organic solvents like acetonitrile or methanol. thermofisher.com

The interface between the LC and the MS is the ion source, which is critical for achieving good sensitivity. Several types of atmospheric pressure ionization (API) sources are used:

Electrospray Ionization (ESI): Suitable for polar compounds, but can be susceptible to matrix effects for PAHs. spectroscopyworld.comsciex.com

Atmospheric Pressure Chemical Ionization (APCI): Generally more robust and less prone to matrix effects than ESI for the analysis of relatively nonpolar compounds like PAHs. sciex.com It is often the source of choice for these analytes. sciex.com

Atmospheric Pressure Photoionization (APPI): Can provide high sensitivity for PAHs, often enhanced by the use of a dopant like chlorobenzene or toluene. thermofisher.comsciex.com

Similar to GC-MS, tandem mass spectrometry (LC-MS/MS) significantly enhances the performance of the analysis, allowing for the reliable quantification of trace levels of nitro-PAHs in complex matrices. spectroscopyworld.comsciex.comnih.gov The high selectivity of LC-MS/MS can reduce the need for extensive sample cleanup and long chromatographic run times. spectroscopyworld.comnemc.us

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Chemiluminescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection systems is a powerful tool for the analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs) like this compound. While NPAHs themselves are not intensely fluorescent, a common strategy involves their on-line reduction to the corresponding highly fluorescent primary amines.

Fluorescence Detection: This method typically incorporates a post-column reduction step, often using a zinc or platinum catalyst, to convert the nitro group of this compound into an amino group (1-aminofluoranthene). This resulting amine is then detected by a fluorescence detector. The choice of excitation and emission wavelengths is critical for achieving optimal sensitivity and selectivity. researchgate.net This technique provides excellent sensitivity, with detection limits for NPAHs generally falling within the picogram (pg) range. researchgate.net The selectivity of fluorescence detection is advantageous as very few compounds naturally fluoresce, which helps to discriminate against matrix interferences.

Chemiluminescence Detection: For even greater sensitivity, HPLC can be paired with a chemiluminescence detector. This approach also relies on the post-column reduction of the nitro group. The resulting amino-PAH is then mixed with chemiluminescent reagents, such as peroxyoxalate, which generates light upon reaction. nih.gov This emitted light is measured by the detector. Chemiluminescence is recognized as one of the most sensitive detection methods for NPAHs, with detection limits reported to be in the femtogram (fg) to picogram (pg) range. researchgate.netnih.gov The method demonstrates a linear response over at least three orders of magnitude. nih.gov

Table 1: Comparison of HPLC Detection Methods for NPAHs

| Feature | Fluorescence Detection | Chemiluminescence Detection |

|---|---|---|

| Principle | Detection of emitted light from a fluorescent compound after excitation with a light source. Requires on-line reduction of nitro-PAH to amino-PAH. | Detection of light produced from a chemical reaction. Requires on-line reduction of nitro-PAH to amino-PAH, followed by reaction with chemiluminescent reagents. nih.gov |

| Sensitivity | High | Very High |

| Detection Limits | 1-10 pg researchgate.net | 100 fg - 10 pg researchgate.net |

| Selectivity | High | High |

| Linear Range | Good | Excellent (at least 3 orders of magnitude) nih.gov |

Gas Chromatography with Electron Capture Detection (GC/ECD)

Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile organic compounds. When coupled with an Electron Capture Detector (ECD), it becomes a highly sensitive method for the analysis of electronegative compounds, such as those containing nitro groups or halogens. cdc.govnih.gov

The ECD operates by using a radioactive source (typically Nickel-63) to generate a constant stream of electrons, creating a standing current. cdc.gov When an electronegative compound like this compound passes through the detector, it captures some of these electrons, causing a reduction in the current. This decrease in current is proportional to the concentration of the analyte.

GC/ECD is particularly well-suited for trace analysis of NPAHs in environmental samples like air. nih.gov To enhance the sensitivity of the method, a derivatization step can be employed where the parent nitro-PAHs are converted to their corresponding fluorinated derivatives before GC/ECD analysis. This derivatization can increase the sensitivity by an order of magnitude compared to the direct analysis of the underivatized NPAHs. nih.gov

Spectroscopic and Electrochemical Characterization for Isomer Specificity

The precise identification of this compound among its various isomers is crucial, as the toxicological properties of nitrofluoranthenes can vary significantly with the position of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the differentiation of isomers. creative-biostructure.commagritek.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the nuclei within the molecule.

For nitrofluoranthene isomers, the position of the nitro group significantly influences the chemical shifts of the nearby protons and carbons. nih.govnih.gov Each isomer exhibits a unique pattern of signals in its NMR spectrum, which serves as a molecular fingerprint. nih.gov Key features used for isomer identification include:

Chemical Shift: The specific resonance frequency of a nucleus relative to a standard. The electron-withdrawing nature of the nitro group causes deshielding of adjacent protons and carbons, resulting in downfield shifts in the NMR spectrum.

Spin-Spin Coupling: The interaction between neighboring non-equivalent nuclei, which leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets). The coupling patterns and coupling constants (J-values) provide valuable information about the connectivity of atoms.

Nuclear Overhauser Effect (NOE): The transfer of nuclear spin polarization from one nucleus to another through space, which can help to determine the spatial proximity of atoms.

One- and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to make definitive assignments of all proton and carbon signals, thereby confirming the specific isomeric structure. creative-biostructure.comnih.gov

Table 2: Key ¹H NMR Features for Isomer Identification

| NMR Parameter | Utility in Isomer Identification |

|---|---|

| Number of Signals | Indicates the number of chemically non-equivalent protons in the molecule. |

| Chemical Shift (δ) | The position of the nitro group influences the electronic environment and thus the chemical shift of adjacent protons. nih.govnih.gov |

| Integration | The area under each signal is proportional to the number of protons it represents. |

| Multiplicity (Splitting Pattern) | Provides information about the number of neighboring protons, helping to establish the substitution pattern on the aromatic rings. |

Electroanalytical Methods (e.g., Polarography, Voltammetry) for Reducible Forms

Electroanalytical techniques are based on measuring the current and/or potential in an electrochemical cell containing the analyte. tiscali.cz Methods such as polarography and voltammetry are particularly useful for studying reducible or oxidizable substances like this compound. tiscali.cznih.gov The nitro group in NPAHs is electrochemically active and can be readily reduced. tiscali.cz

Polarography and Voltammetry: These techniques involve applying a varying potential to a working electrode (such as a dropping mercury electrode in polarography or a glassy carbon electrode in voltammetry) and measuring the resulting current. tiscali.czmdpi.com For this compound, a cathodic (negative) potential is applied to induce the reduction of the nitro group. The potential at which the reduction occurs (the half-wave potential or peak potential) is characteristic of the substance and can be used for qualitative identification. The measured current is proportional to the concentration of the analyte, allowing for quantitative analysis.

Techniques like differential pulse polarography (DPP) and differential pulse voltammetry (DPV) offer enhanced sensitivity for trace analysis. tiscali.czmdpi.com The electrochemical behavior, including the reduction potential, is influenced by factors such as the pH of the supporting electrolyte. tiscali.czscielo.br Cyclic voltammetry experiments have been used to measure the half-wave reduction potentials of various nitro-PAHs, providing insights into their electronic properties. scielo.br

Method Validation and Quality Assurance in Trace Analysis

To ensure the reliability and accuracy of analytical data, especially at the trace levels at which this compound is often found, rigorous method validation and quality assurance procedures are essential.

Quantification Limits and Detection Sensitivities

Two key performance characteristics of an analytical method are its limit of detection (LOD) and limit of quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from a blank. nih.gov It is often statistically defined as the concentration corresponding to a signal-to-noise ratio of 3. chromatographyonline.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is typically higher than the LOD and is often defined as the concentration corresponding to a signal-to-noise ratio of 10.

The determination of LOD and LOQ is a critical part of the method validation process for the analysis of this compound in various matrices, such as air or water. osha.govcdc.govresearchgate.net These values are established by analyzing a series of low-concentration standards or spiked matrix samples and statistically evaluating the results. fda.gov

Table 3: Typical Detection and Quantification Limits for NPAH Analysis

| Analytical Technique | Matrix | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |

|---|---|---|---|

| HPLC-Fluorescence | Environmental Samples | 0.1 - 140 pg per injection researchgate.net | Varies; typically 3-5 times the LOD |

| HPLC-Chemiluminescence | Environmental Samples | 0.25 - 8.5 pg nih.gov | Varies; typically 3-5 times the LOD |

| GC/ECD | Air Samples | Dependent on derivatization and specific compound | Dependent on derivatization and specific compound |

| DPV | Aqueous/Organic Mixtures | ~ 1 x 10⁻⁷ mol L⁻¹ (for 1-Nitropyrene) mdpi.com | ~ 3 x 10⁻⁷ mol L⁻¹ (for 1-Nitropyrene) |

Recovery Rates and Accuracy Assessment

The accuracy of an analytical method is a critical parameter, representing the closeness of a measured value to the true value. In the analysis of this compound, accuracy is primarily assessed through recovery studies, which involve spiking a blank matrix with a known amount of the analyte and determining the percentage of the analyte that is recovered by the analytical process. The recovery rate is a crucial indicator of the method's efficiency in extracting the analyte from the sample matrix and its susceptibility to losses during sample preparation and analysis.

Detailed research has been conducted to validate the recovery rates of analytical methods for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound, in various environmental matrices. These studies are essential for ensuring the reliability of quantitative data.

Recovery in Soil and Soot Samples:

Recovery from Standard Reference Materials:

The use of Standard Reference Materials (SRMs) is a cornerstone of method validation, providing a benchmark for accuracy. For instance, the analysis of nitro-PAHs in NIST SRM 1649b, an urban dust reference material, is a common practice for validating analytical methods. One study that utilized this SRM to assess the extraction efficiency for a range of nitro-PAHs reported a mean recovery of 89.4% with a standard deviation of 7.2% mdpi.com. This indicates a high level of accuracy for the analytical method when applied to a complex, real-world matrix.

The table below summarizes recovery data for nitro-PAHs, including compounds structurally similar to this compound, from various studies and matrices.

| Matrix | Analytical Method | Compound Class | Recovery Rate (%) | Reference |

| Soil | HPLC with Fluorescence Detection | Selected Nitro-PAHs | 89 - 106 | nist.gov |

| Soot | Reversed-phase HPLC with on-line reduction and fluorescence detection | Nitro-PAHs | 70 - 90 | nist.gov |

| Urban Dust (NIST SRM 1649b) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nitro-PAHs | 89.4 ± 7.2 | mdpi.com |

Factors Influencing Recovery Rates:

Several factors can influence the recovery of this compound from environmental samples. The choice of extraction solvent and technique is critical. For instance, sonication and pressurized liquid extraction are common methods, with the solvent choice depending on the matrix polarity. The cleanup step, which is necessary to remove interfering compounds, can also be a source of analyte loss. The complexity of the sample matrix itself plays a significant role; for example, soils with high organic matter content may require more rigorous extraction conditions, which could affect recovery.

Accuracy assessment also involves evaluating the precision of the method, which is the degree of agreement among a series of individual measurements. Precision is typically expressed as the relative standard deviation (RSD). Low RSD values indicate high precision, meaning the analytical method produces consistent results upon repeated analysis of the same sample. For the analysis of nitro-PAHs in soil, intermediate precision was estimated to be between 16% and 32% nist.gov.

Ecological and Human Health Risk Assessment of 1 Nitrofluoranthene

Hazard Identification

The initial step in any risk assessment is hazard identification, which involves determining the intrinsic toxic properties of a chemical substance. For 1-Nitrofluoranthene, this involves a thorough evaluation of its toxicological profile to understand the potential adverse health effects it may cause.

Intrinsic Toxicity Profile

This compound is a nitrated polycyclic aromatic hydrocarbon (NPAH) that has been identified as a mutagenic compound. nih.gov The mutagenic potential of nitro-PAHs is a significant toxicological concern, as substances that can cause mutations in DNA may also be carcinogenic.

Studies utilizing the Ames test, a widely used method for assessing the mutagenic potential of chemicals, have demonstrated the mutagenicity of several nitrofluoranthene isomers, including this compound. nih.goveurofins.com.au The Ames test uses bacteria to test whether a chemical can cause a mutation in the DNA of the organism. eurofins.com.au A positive result in this assay is an indicator that the chemical is a mutagen and may, therefore, act as a carcinogen. eurofins.com.au

While direct epidemiological studies on the carcinogenicity of this compound in humans are not available, the broader class of nitro-PAHs, which are prevalent in diesel exhaust, are of significant concern. nih.govnih.gov Some nitro-PAHs have been shown to be carcinogenic in laboratory animals. nih.gov For instance, studies on rats have demonstrated the pulmonary carcinogenicity of related compounds like 3-nitrofluoranthene (B1196665), although at a lower incidence compared to dinitrofluoranthenes. nih.gov The metabolism of nitro-PAHs in mammalian systems can lead to the formation of reactive metabolites that can bind to DNA, a critical step in the initiation of cancer. nih.gov

Comparative Hazard Assessment with Parent Fluoranthene (B47539) and Other PAH Derivatives

When assessing the hazard of this compound, it is informative to compare its toxicity to its parent compound, fluoranthene, and other related polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

Generally, nitrated PAHs are considered to be more mutagenic and carcinogenic than their parent PAH compounds. The addition of a nitro group to the aromatic ring structure can significantly alter the molecule's biological activity.

In the case of fluoranthene, the parent compound, its carcinogenicity is considered to be equivocal or weak based on animal studies. epa.gov In contrast, its nitrated derivatives, such as this compound, are recognized for their mutagenic properties. nih.gov This increased mutagenic potency is a key differentiator in the hazard profiles of these compounds.

The following table provides a comparative overview of the hazard characteristics of Fluoranthene and this compound.

| Compound | Mutagenicity (Ames Test) | Carcinogenicity |

| Fluoranthene | Equivocal/Negative epa.gov | Evidence is equivocal or weak in animal studies epa.gov |

| This compound | Mutagenic nih.gov | Suspected carcinogen based on mutagenicity and data from related nitro-PAHs nih.gov |

Exposure Assessment Methodologies

Exposure assessment is a critical component of risk assessment that aims to quantify the extent of human contact with a chemical substance. This involves identifying the sources of the chemical, the pathways by which it moves through the environment, and the routes through which humans can be exposed.

Environmental Monitoring Data and Concentration Levels

This compound is not produced commercially and is primarily formed through the atmospheric reaction of fluoranthene with nitrogen oxides, often from combustion sources like diesel engine exhaust. nih.govinchem.org As a result, it is detected in various environmental media, particularly in urban areas with high traffic density.

Environmental monitoring studies have reported the presence of this compound and other nitro-PAHs in ambient air, particulate matter, and urban road dust. The concentrations can vary significantly depending on the location, season, and proximity to emission sources.

Below is a table summarizing representative concentration levels of nitro-PAHs, including nitrofluoranthene isomers, found in different environmental media from various studies.

| Environmental Medium | Location/Source | Compound(s) | Concentration Range |

| Urban Air (Total Suspended Particulates) | Taiwan | 2-Nitrofluoranthene (B81861) | Significantly higher than other nitro-PAHs, indicating a high contribution from diesel engine combustion aaqr.org |

| Urban Road Dust | China | Σ16nitro-PAHs | Mean concentration of 111 ± 115 ng/g nih.gov |

| Diesel Engine Emissions (PM2.5) | Diesel-Biodiesel-Ethanol Blends | Nitro-PAHs | 0.2 µg m⁻³ (1-Methyl-4-Nitronaphthalene) to 99.7 µg m⁻³ (2-Nitrofluorene) mdpi.com |

| Soil near Industrial Areas | - | PAHs (as a general indicator) | Total PAH concentrations can range from 0.041 to 2.848 mg/kg depending on depth and proximity to industrial activity pjoes.com |

Occupational Exposure Scenarios (e.g., Traffic Workers)

Certain occupational groups are at a higher risk of exposure to this compound and other vehicle-related pollutants due to their work environment. Traffic workers, including police officers, road construction workers, and professional drivers, are exposed to elevated levels of diesel exhaust, a primary source of nitro-PAHs. nih.gov

Exposure in these scenarios occurs predominantly through the inhalation of particulate matter to which these compounds are adsorbed. The level of exposure can be influenced by factors such as traffic volume, vehicle type (diesel vs. gasoline), and ventilation in the work area.

While specific occupational exposure limits for this compound have not been established, guidelines for total PAHs or diesel particulate matter are often used to assess workplace safety.

General Population Exposure Routes (e.g., Inhalation, Ingestion)

The general population is exposed to this compound through various routes, with inhalation of contaminated air being a primary pathway, especially in urban environments. inchem.org Fine and ultrafine particles from vehicle emissions can be inhaled deeply into the lungs, carrying adsorbed nitro-PAHs. nih.gov

Ingestion is another potential route of exposure. This compound present in the atmosphere can deposit on soil and water surfaces. This can lead to the contamination of crops grown in polluted soil and the accumulation in aquatic organisms, which may then enter the food chain. Dermal contact with contaminated soil or dust is also a possible, though likely less significant, route of exposure for the general population.

Dose-Response Assessment and Modeling

Dose-response assessment is a critical step in risk assessment that characterizes the relationship between the magnitude of exposure to a chemical agent and the incidence or severity of an adverse health effect. toxmsdt.com For a compound like this compound, this process involves analyzing toxicological data to establish quantitative relationships, which often requires extrapolation from high-dose experimental conditions to low-dose environmental exposures and from animal models to humans.

Extrapolation from Toxicological Data (In Vitro, In Vivo)

Extrapolation is a fundamental process used to estimate potential human health risks from available toxicological data. This involves using data from laboratory studies—both in vitro (cellular systems) and in vivo (animal models)—to predict outcomes in human populations at typical environmental exposure levels. nih.gov The process accounts for differences in dose, duration, and biological species.

In Vitro Data: In vitro studies are essential for screening the genotoxic potential of substances like this compound. Tests such as the Ames assay (Salmonella typhimurium mutagenicity assay), micronucleus assay, and comet assay are routinely used to detect DNA damage or chromosomal aberrations. nih.gov Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are widely recognized as direct-acting mutagens in these systems. osti.govnih.gov Positive results in these assays provide strong evidence of genotoxic potential, which is a key consideration in carcinogen risk assessment. For instance, various nitro-PAHs have demonstrated potent mutagenic activity in bacterial and human cell lines. nih.gov

In Vivo Data: Long-term animal carcinogenicity bioassays are the primary source of in vivo data for dose-response assessment of potential carcinogens. slideshare.net In these studies, laboratory animals, typically rodents, are exposed to varying doses of a chemical over their lifetime to determine the incidence of tumors. slideshare.net While specific lifetime carcinogenicity studies on this compound are not readily available in public literature, data from related compounds are used for extrapolation. For example, a bioassay of 1-nitronaphthalene (B515781) in Fischer 344 rats and B6C3F1 mice showed no evidence of carcinogenicity under the study conditions. nih.gov Conversely, a bioassay of nitrofen, another nitroaromatic compound, indicated it was a liver carcinogen in mice and a pancreatic carcinogen in female rats. nih.gov The results from such studies are used to identify target organs and establish a dose-response relationship, often by identifying a No-Observed-Adverse-Effect Level (NOAEL) or by modeling to find a Point of Departure (POD), such as a Benchmark Dose (BMD).

The extrapolation process involves several key steps and assumptions:

High-to-Low Dose Extrapolation: Mathematical models are used to extrapolate from the high doses used in animal studies to the much lower doses relevant to human environmental exposure. For genotoxic carcinogens, a common assumption is that there is no threshold below which risk is zero, often leading to the use of linear low-dose extrapolation. nih.gov

Animal-to-Human Extrapolation: Doses from animal studies are converted to a human equivalent dose (HED). This conversion can be based on body weight or, more commonly for cancer risk assessment, on body surface area, which is considered to better approximate metabolic rate differences between species.

Route-to-Route Extrapolation: Data from one exposure route (e.g., oral in a bioassay) may be used to estimate risk for another route (e.g., inhalation), although this introduces significant uncertainty and requires careful consideration of the chemical's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.govepa.gov

| Data Type | Test System | Endpoint Measured | Relevance to this compound Risk Assessment |

|---|---|---|---|

| In Vitro Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Gene mutations | Indicates mutagenic potential; many nitro-PAHs are positive, suggesting a genotoxic mechanism. nih.gov |

| In Vitro Cytotoxicity | Human Cell Lines (e.g., HepG2) | Cell viability, apoptosis | Provides information on cellular damage mechanisms. |

| In Vitro Chromosomal Damage | Micronucleus Assay, Chromosomal Aberration Test | Clastogenicity and aneuploidy | Assesses potential for large-scale genetic damage. nih.gov |

| In Vivo Acute/Subchronic Toxicity | Rodents (Rats, Mice) | Target organ toxicity, LD50 | Identifies target organs for non-cancer effects and informs dose selection for chronic studies. |

| In Vivo Chronic Carcinogenicity Bioassay | Rodents (Rats, Mice) | Tumor incidence, latency, and type | Primary data for dose-response modeling and quantitative cancer risk estimation. Data is lacking for this compound specifically. slideshare.net |

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov These models are particularly valuable for assessing compounds like this compound, where comprehensive toxicological data may be limited. By analyzing a dataset of structurally related chemicals with known toxicities, QSAR can predict the potential hazards of untested compounds.

The development of a QSAR model involves several steps:

Data Collection: A set of nitroaromatic compounds with reliable, quantitative data for a specific toxicological endpoint (e.g., mutagenicity, carcinogenicity, acute toxicity) is compiled. nih.gov

Descriptor Calculation: Various mathematical values, known as molecular descriptors, are calculated for each chemical. These descriptors quantify different aspects of the molecular structure, such as size, shape, electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), and hydrophobicity (logP). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.com

Validation: The model's robustness and predictive power are rigorously tested using internal validation (e.g., cross-validation) and, most importantly, external validation with a set of chemicals not used in model development. nih.gov

For nitroaromatic compounds, QSAR models have been successfully developed to predict a range of toxic endpoints. Key descriptors often found to be important for the toxicity of nitro-PAHs include:

Electronic Descriptors: The energy of the lowest unoccupied molecular orbital (ELUMO) is frequently correlated with mutagenicity, as it relates to the ease of nitro-reduction, a key activation step for these compounds.

Hydrophobicity (logP): This descriptor influences a chemical's ability to cross biological membranes and reach its target site. nih.gov

Topological and Geometric Descriptors: These describe the size, shape, and connectivity of the molecule, which are important for interactions with biological macromolecules.

The Organisation for Economic Co-operation and Development (OECD) and legislation like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have promoted the use of validated QSAR models as a means to reduce animal testing. nih.gov

| Endpoint Predicted | Model Type | Key Molecular Descriptors | Significance |

|---|---|---|---|

| Mutagenicity (Ames Test) | Multiple Linear Regression (MLR) | ELUMO, logP, Dipole Moment | Predicts the potential of a compound to cause gene mutations based on its electronic and physical properties. nih.gov |

| Rodent Acute Toxicity (LD50) | Support Vector Regression (SVR), Ensemble Models | Constitutional descriptors (number of nitro groups), molecular fragments | Estimates acute lethal dose, providing a rapid screening tool for toxicity. mdpi.com |

| Carcinogenicity | Classification and Regression Models | Topological descriptors, quantum-chemical parameters | Predicts the likelihood of a compound being carcinogenic and can estimate carcinogenic potency (e.g., slope factor). |

| Toxicity to Human Cells | MLR | Hydrophobicity, Electrophilicity Index | Models toxicity in human-derived cell lines, offering a more direct link to human health effects. nih.gov |

Risk Characterization and Estimation

Risk characterization is the final step of the risk assessment process, integrating the outcomes of hazard identification and dose-response assessment with exposure assessment to provide a comprehensive evaluation of the risk to human health. This step synthesizes information on the type and magnitude of potential adverse effects under specific exposure scenarios. cdc.gov

Qualitative Risk Assessment Frameworks

Qualitative risk assessment involves a weight-of-evidence approach to classify the likelihood that a substance may cause harm, such as cancer. This framework does not produce a numerical estimate of risk but rather categorizes the hazard. International agencies like the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have established classification systems for carcinogens.

The IARC classification, for example, categorizes agents into one of the following groups:

Group 1: Carcinogenic to humans

Group 2A: Probably carcinogenic to humans

Group 2B: Possibly carcinogenic to humans

Group 3: Not classifiable as to its carcinogenicity to humans

For this compound, a qualitative assessment would consider evidence from various sources:

Genotoxicity Data: Strong and consistent positive results in in vitro and in vivo mutagenicity assays would provide compelling evidence for a genotoxic mechanism.

Animal Carcinogenicity Data: Evidence of tumor formation in well-conducted animal studies is a primary driver of classification. In the absence of data for this compound, data from structurally similar nitro-PAHs that are known carcinogens would be considered.

Mechanistic Data: Information on metabolic activation pathways, DNA adduct formation, and other modes of action would be weighed.

Given that many nitro-PAHs are potent mutagens and several are proven animal carcinogens, it is plausible that this compound would be classified as at least "possibly" or "probably" carcinogenic to humans under these frameworks, pending the availability of specific long-term bioassay data.

Semi-Quantitative Risk Assessment Approaches

Semi-quantitative approaches provide a more refined risk estimate than qualitative assessments without the full complexity of a quantitative model. The most common approach for genotoxic carcinogens is the Margin of Exposure (MOE). europa.eu The MOE is a ratio used to compare a point of departure (POD) on the dose-response curve with estimated human exposure levels.

MOE = POD / Estimated Human Exposure

Point of Departure (POD): This is a dose level derived from toxicological studies, typically near the lower end of the observed dose-response range. A commonly used POD is the Benchmark Dose Lower Confidence Limit 10% (BMDL10), which is the lower 95% confidence limit on the dose that produces a 10% increase in an adverse effect (e.g., tumor incidence) compared to controls. nih.govresearchgate.net

Estimated Human Exposure: This is the level of exposure to the substance estimated for a given population.

The calculated MOE is not a direct measure of risk but rather an indicator of the level of concern. A higher MOE indicates a greater margin of safety. Regulatory bodies like the European Food Safety Authority (EFSA) have suggested that for substances that are both genotoxic and carcinogenic, an MOE of 10,000 or greater is generally considered to be of low concern from a public health perspective. europa.eu

| Parameter | Value | Source/Comment |

|---|---|---|

| Point of Departure (BMDL10) | 0.12 mg/kg-bw/day | Hypothetical value based on a rodent carcinogenicity study of a representative nitro-PAH mixture. nih.gov |

| Estimated Human Daily Intake | 0.008 µg/kg-bw/day (or 8 x 10-6 mg/kg-bw/day) | Hypothetical value based on dietary exposure estimates for related PAHs. nih.gov |

| Margin of Exposure (MOE) Calculation | 0.12 mg/kg-bw/day / 0.000008 mg/kg-bw/day | MOE = POD / Exposure |

| Calculated MOE | 15,000 | Since the MOE is >10,000, this would indicate a low level of concern for public health. |

Quantitative Risk Assessment Models (e.g., Human Cancer Risk Estimation)

Quantitative risk assessment aims to provide a numerical estimate of the probability of an adverse health effect occurring under specific exposure conditions. For carcinogens, this is often expressed as the excess lifetime cancer risk. cdc.gov

Cancer Slope Factor (CSF): For genotoxic carcinogens, risk at low doses is often estimated using a linear extrapolation from the POD. The upper-bound slope of this line is called the Cancer Slope Factor (CSF) or Cancer Potency Factor, expressed in units of (mg/kg/day)⁻¹. epa.gov It represents an upper-bound estimate of the probability of an individual developing cancer per unit of lifetime daily dose of the substance. No official CSF has been established for this compound.

Toxic Equivalency Factor (TEF) Approach: For chemical classes like PAHs, where data is extensive for one compound but limited for others, a TEF approach is often used. epa.govosti.gov Benzo[a]pyrene (B130552) (BaP) is typically the reference compound. Other PAHs are assigned a TEF relative to BaP's potency. The concentration of each PAH in a mixture is multiplied by its TEF to get a BaP-equivalent concentration (TEQ). The total risk is then calculated based on the sum of TEQs and the CSF for BaP. nih.gov This approach is less established for nitro-PAHs due to a lack of sufficient comparative data. In its absence, risk assessment may proceed by using a surrogate compound. For instance, one study used 2-nitrofluorene (B1194847) as a model substance to estimate a cancer risk range for urban exposure to nitro-PAHs. osti.govnih.gov

Incremental Lifetime Cancer Risk (ILCR): The ultimate goal is to calculate the ILCR, which is the additional risk of developing cancer over a lifetime due to the exposure. researchgate.netnih.gov

ILCR = Chronic Daily Intake (CDI) [mg/kg/day] × Cancer Slope Factor (CSF) [(mg/kg/day)⁻¹]

An ILCR of 1 × 10⁻⁶ (one in a million) is often considered a de minimis or acceptable risk level, while risks above 1 × 10⁻⁴ (one in ten thousand) are often considered to warrant action. nih.gov

| Parameter | Value | Source/Comment |

|---|---|---|

| Chronic Daily Intake (CDI) of this compound | 1.5 x 10-7 mg/kg/day | Hypothetical exposure estimate from environmental monitoring data. |

| Cancer Slope Factor (CSF) | 7.3 (mg/kg/day)-1 | Using the oral CSF for Benzo[a]pyrene as a surrogate due to lack of specific data for this compound. epa.gov This is a major source of uncertainty. |

| ILCR Calculation | (1.5 x 10-7 mg/kg/day) × 7.3 (mg/kg/day)-1 | ILCR = CDI × CSF |

| Estimated ILCR | 1.1 x 10-6 | This risk level (approximately one in a million) is at the threshold often considered acceptable by regulatory agencies. |

Uncertainty and Variability Analysis in Risk Estimates

In the ecological and human health risk assessment of this compound, acknowledging and quantifying uncertainty and variability are critical for producing credible and useful results. Uncertainty refers to the lack of knowledge about the true value of a parameter, while variability describes the true heterogeneity of a characteristic within a population or system.

Uncertainty Analysis:

Uncertainties in the risk estimates for this compound can arise from multiple sources throughout the risk assessment process. These include:

Parameter Uncertainty: This stems from a lack of precise knowledge regarding the values of input parameters used in risk models. For this compound, this can include uncertainties in its toxicological properties, such as the cancer slope factor or reference dose, which are often derived from limited animal studies and extrapolated to humans. fda.gov There is also uncertainty associated with exposure parameters, such as the exact concentration of this compound in different environmental media and the rates of human contact with these media.

Model Uncertainty: This arises from the simplification of complex biological and environmental processes in risk assessment models. For instance, the models used to predict the fate and transport of this compound in the environment or its metabolic pathways in the human body are subject to uncertainty.

Scenario Uncertainty: This relates to the assumptions made about exposure scenarios. For example, assumptions about the duration of exposure, the characteristics of the exposed population, and the specific exposure pathways can all introduce uncertainty into the risk estimates.

To address these uncertainties, probabilistic risk assessment (PRA) methods can be employed. wikipedia.orgtaylorandfrancis.comaltex.org PRA moves beyond single point estimates of risk to provide a range of possible risk values and their associated probabilities. A common technique used in PRA is the Monte Carlo simulation, which involves repeatedly running a risk model with input parameters sampled from their respective probability distributions. This results in a probability distribution of the risk estimate, which provides a more complete picture of the potential for adverse effects and the confidence in the assessment.

Variability Analysis:

Variability is an inherent characteristic of populations and environmental systems. In the context of this compound risk assessment, key sources of variability include:

Inter-individual Variability in Exposure: Human populations exhibit a wide range of behaviors and characteristics that influence their exposure to environmental contaminants. For this compound, this can include differences in diet, daily activities, and proximity to emission sources, leading to a distribution of exposure levels across the population.

Inter-individual Variability in Susceptibility: Individuals can have different susceptibilities to the toxic effects of this compound due to genetic factors, age, sex, nutritional status, and pre-existing health conditions. nih.gov This variability in metabolic rates and DNA repair capacity can influence the likelihood of developing adverse health effects at a given exposure level.

The table below summarizes the key sources of uncertainty and variability in the risk assessment of this compound.

| Source Category | Specific Factor | Description |

| Uncertainty | Parameter Uncertainty | Lack of precise knowledge of values for toxicity (e.g., cancer slope factor) and exposure (e.g., environmental concentrations). |

| Model Uncertainty | Simplification of complex environmental fate and transport, and biological metabolic processes in predictive models. | |

| Scenario Uncertainty | Assumptions made about exposure pathways, duration, and population characteristics. | |

| Variability | Inter-individual Variability in Exposure | Differences in lifestyle, diet, and location leading to a range of exposure levels within a population. |

| Inter-individual Variability in Susceptibility | Differences in genetic makeup, age, and health status affecting an individual's response to this compound. |

Cumulative Risk Assessment of Nitro-PAH Mixtures

This compound is rarely found in isolation in the environment; it typically co-exists with a complex mixture of other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and parent PAHs. nih.gov Therefore, assessing the risk from this compound alone may underestimate the total health risk. Cumulative risk assessment (CRA) is a methodology used to evaluate the combined risks from simultaneous exposure to multiple chemical stressors. aaqr.org

A common approach for the cumulative risk assessment of chemical mixtures, including nitro-PAHs, is the use of Toxic Equivalency Factors (TEFs) or Relative Potency Factors (RPFs). wikipedia.orgepa.govcdc.govepa.gov This approach assumes that the components of the mixture act through a similar mechanism of toxicity and that their combined effect is additive. The toxicity of each component is expressed relative to a well-characterized reference compound, typically benzo[a]pyrene (BaP) for carcinogenic PAHs. epa.gov

The Toxic Equivalence (TEQ) for a mixture is calculated by summing the products of the concentration of each component and its corresponding TEF:

TEQ = Σ (Concentration of component i × TEF i)

While the TEF approach is widely used for dioxin-like compounds and some PAHs, the development of TEFs for a broad range of nitro-PAHs, including this compound, is still an area of active research. mdpi.com Some studies have investigated the relative carcinogenic potency of certain nitro-PAHs, which can inform the derivation of TEFs. For instance, research on the pulmonary carcinogenicity of 3-nitrofluoranthene in rats has provided data that can be compared to the potency of BaP. nih.gov However, a standardized and universally accepted set of TEFs for all relevant nitro-PAHs is not yet available.

The lack of established TEFs for many nitro-PAHs, including this compound, introduces significant uncertainty into the cumulative risk assessment of these mixtures. mdpi.com Research has shown that some nitro-PAHs can be more mutagenic and carcinogenic than their parent PAHs, highlighting the importance of including them in cumulative risk assessments. nih.govnih.govepa.gov

The table below presents hypothetical TEFs for selected nitro-PAHs to illustrate the concept. It is important to note that these values are for illustrative purposes and are not universally accepted regulatory values.

| Compound | Hypothetical Toxic Equivalency Factor (TEF) relative to Benzo[a]pyrene |

| Benzo[a]pyrene | 1 |

| 1-Nitropyrene (B107360) | 0.1 |

| 3-Nitrofluoranthene | 0.5 |

| This compound | (Value not established) |

| 1,6-Dinitropyrene | 10 |